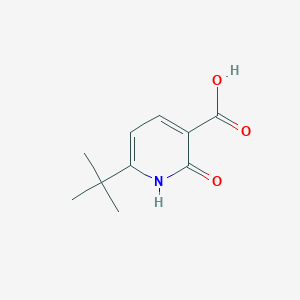

4-(2-Ethyl-piperidin-1-yl)-2-trifluoromethyl-benzonitrile

货号 B1314560

CAS 编号:

869643-10-7

分子量: 282.3 g/mol

InChI 键: FROZJVLDDDEYSX-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related piperidine derivatives has been explored in various studies. For instance, a high-yield preparation of tetradentate NNNS Schiff bases derived from 2-(piperidin-4-yl)ethanamine was reported, which involved a dehydration reaction with corresponding aldehydes. Another study described the synthesis of a piperidine derivative by a one-pot three-component reaction involving salicylaldehyde, diethyl malonate, and piperidine.Molecular Structure Analysis

The molecular structure of piperidine derivatives can be complex and is often elucidated using various spectroscopic techniques. In one study, the structure of Schiff bases derived from piperidine was deduced using NMR, FTIR, UV-Vis, MS, and other physical measurements.Chemical Reactions Analysis

Piperidine derivatives can undergo a range of chemical reactions. The stability of a piperidine-based protecting group (PIP) was evaluated under ortho-lithiation conditions and refluxing with concentrated hydrobromic acid. Deprotection of the PIP group was achieved through oxidation to N-oxides followed by Cope elimination or by mild Lewis acids.Physical And Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are crucial for their application in different fields. Schiff bases with a piperidine moiety exhibited good antioxidant activity and showed promising activity as pancreatic lipase inhibitors. The crystal structure of a piperidine derivative revealed that the molecules form dimers in the crystal lattice, which are held together by C-H…π and C-H…O interactions.科学研究应用

Synthesis and Structural Analysis

- A study presented a stereospecific scale-up synthesis of a potent and selective isoxazole-containing S1P1 receptor agonist, highlighting an enzymatic reduction and a regioselective and stereospecific epoxide ring-opening reaction, which are relevant to the synthesis processes involving similar compounds (Hou et al., 2017).

- Research on the synthesis and spectral analysis of N-substituted derivatives of a related compound explored its antibacterial activity, demonstrating the compound's potential in developing new antibacterial agents (Khalid et al., 2016).

Biological Evaluation and Applications

- A novel derivative was identified as a selective androgen receptor modulator (SARM) with potential applications in treating conditions related to muscle wasting and osteoporosis, showcasing the therapeutic relevance of such compounds (Aikawa et al., 2017).

- Another study synthesized piperidine-based derivatives and evaluated their anti-arrhythmic activity, indicating the potential use of these compounds in developing cardiovascular drugs (Abdel‐Aziz et al., 2009).

Material Science and Electrochemistry

- The compound 4-(Trifluoromethyl)-benzonitrile was investigated as an electrolyte additive for high voltage lithium-ion batteries, highlighting its role in improving cyclic stability and capacity retention, which is indicative of the broader utility of such compounds in energy storage technologies (Huang et al., 2014).

安全和危害

The safety symbol for 2-(2-Ethyl-piperidin-1-yl)-ethylamine is GHS07, GHS05 . The hazard statements are H314-H302 . The precautionary statements are P260-P264-P280-P301+P330+P331-P303+P361+P353-P363-P304+P340-P310-P321-P305+P351+P338-P405-P501-P264-P270-P301+P312-P330-P501 . The hazard codes are Xi, Xn .

属性

IUPAC Name |

4-(2-ethylpiperidin-1-yl)-2-(trifluoromethyl)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17F3N2/c1-2-12-5-3-4-8-20(12)13-7-6-11(10-19)14(9-13)15(16,17)18/h6-7,9,12H,2-5,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FROZJVLDDDEYSX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCN1C2=CC(=C(C=C2)C#N)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17F3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70470852 |

Source

|

| Record name | 4-(2-Ethyl-piperidin-1-yl)-2-trifluoromethyl-benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70470852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Ethyl-piperidin-1-yl)-2-trifluoromethyl-benzonitrile | |

CAS RN |

869643-10-7 |

Source

|

| Record name | 4-(2-Ethyl-piperidin-1-yl)-2-trifluoromethyl-benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70470852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

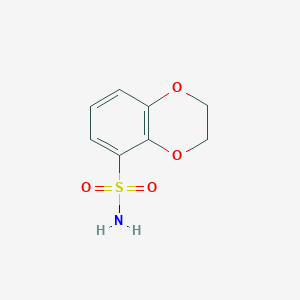

2,3-Dihydro-1,4-benzodioxine-5-sulfonamide

87474-16-6

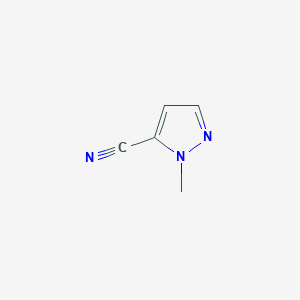

1-methyl-1H-pyrazole-5-carbonitrile

66121-72-0

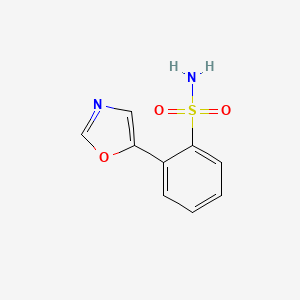

2-Oxazol-5-yl-benzenesulfonamide

87489-00-7